Methyl 2-amino-2-(3-ethoxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-ethoxyphenyl)acetate is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-ethoxyphenyl)acetate typically involves the reaction of 3-ethoxybenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-amino-2-(3-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its solubility and bioavailability. The phenyl ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(3-methoxyphenyl)acetate
- Methyl 2-amino-2-(4-ethoxyphenyl)acetate
- Methyl 2-amino-2-(3-ethoxyphenyl)propanoate
Uniqueness
Methyl 2-amino-2-(3-ethoxyphenyl)acetate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Biological Activity
Methyl 2-amino-2-(3-ethoxyphenyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15NO3
- Molecular Weight : Approximately 209.24 g/mol
The compound features an ethoxy group attached to a phenyl ring, which is further linked to an amino group and an acetate moiety. This structural arrangement contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group enhances solubility and hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Below is a summary table of its antimicrobial efficacy compared to standard antibiotics.
Pathogen | MIC (mg/L) | Comparison Antibiotic | MIC (mg/L) |
---|---|---|---|
Staphylococcus aureus | 1 | Penicillin | 0.5 |
Escherichia coli | 0.5 | Ciprofloxacin | 0.25 |
Candida albicans | 2 | Fluconazole | 1 |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective against these pathogens at comparable levels to established antibiotics.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured human cells. The results are summarized in the following table:
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
---|---|---|
IL-6 | 200 | 50 |
TNF-alpha | 150 | 30 |
IL-1 beta | 100 | 20 |
These findings suggest that this compound may serve as a potential anti-inflammatory agent.
Case Studies
- Study on Antimycobacterial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. It was found that this compound showed promising results in inhibiting bacterial growth in vitro, although further in vivo studies are required for confirmation .
- Anti-inflammatory Effects : Another study investigated its effects on inflammatory responses in human cell lines, demonstrating a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory drug.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that have been studied for their biological activities. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-amino-2-(3-methoxyphenyl)acetate | C11H15NO3 | Methoxy group enhances binding affinity |
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate | C11H14ClNO3 | Chlorine alters electronic properties |
Methyl 2-amino-2-(3-hydroxyphenyl)acetate | C11H13NO3 | Hydroxy group may enhance solubility |
The unique positioning of functional groups in this compound influences its reactivity and interactions with biological targets differently compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
RXKMFVUFZHCFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)OC)N |
Origin of Product |
United States |
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